1-(2,3-dimethylphenyl)-1H-pyrrole-3-carbaldehyde
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Overview
Description
The compound “1-(2,3-dimethylphenyl)-1H-pyrrole-3-carbaldehyde” is likely to be an organic compound consisting of a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom, attached to a 2,3-dimethylphenyl group and an aldehyde group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it might be synthesized through methods similar to those used for related compounds. For instance, a Wittig olefination of phenylimidazolylketones followed by a hydrogenation has been used for the synthesis of a related compound .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The pyrrole ring is aromatic and can undergo electrophilic aromatic substitution. The aldehyde group is reactive and can undergo a variety of reactions, including nucleophilic addition and oxidation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be similar to those of related compounds. For example, it might have a density around 0.992 g/cm3 and a boiling point around 293.5°C .Scientific Research Applications
Synthesis and Characterization of Pyrrole Derivatives
- A study focused on the synthesis, characterization, and computational study of ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate (EFADPC), demonstrating the potential of pyrrole derivatives in forming heterocyclic compounds through nucleophilic attacks. This research suggests the versatility of pyrrole derivatives in synthetic chemistry, potentially applicable to "1-(2,3-dimethylphenyl)-1H-pyrrole-3-carbaldehyde" for synthesizing novel organic compounds (Singh et al., 2014).
Hydrogen-Bonding Patterns in Pyrrole Derivatives
- Investigation into the hydrogen-bonding patterns of six derivatives of 2,4-dimethylpyrrole revealed insights into the molecular and crystal structures of these compounds. Such studies are crucial for understanding the physical and chemical properties of pyrrole derivatives, which could be relevant for designing materials with specific molecular interactions (Senge & Smith, 2005).
Luminescence Sensing
- Research on dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks showcases the application of pyrrole derivatives in fluorescence sensing. This highlights the potential of "this compound" in the development of new materials for sensing applications, especially for detecting benzaldehyde-based derivatives (Shi et al., 2015).
Synthesis of Heterocyclic Compounds
- A methodological study for the efficient preparation of 3-fluoropyrroles from 2-aryl-5-(bromomethyl)-1-pyrrolines provides insights into the synthesis of fluorinated pyrrole derivatives. This demonstrates the synthetic utility of pyrrole derivatives in creating compounds with potential biological activity (Surmont et al., 2009).
Catalysis in Polymerization
- The synthesis and characterization of aluminum and zinc complexes supported by pyrrole-based ligands, and their application in the ring-opening polymerization of ε-caprolactone, illustrate the catalytic potential of pyrrole derivatives. This suggests the possible use of "this compound" in catalysis, particularly in polymer synthesis (Qiao et al., 2011).
Mechanism of Action
Target of Action
The primary target of 1-(2,3-dimethylphenyl)-1H-pyrrole-3-carbaldehyde, also known as dexmedetomidine, is the α2-adrenoceptor . This receptor plays a crucial role in the central nervous system, regulating a variety of physiological functions such as sedation, anxiolysis, and analgesia .
Mode of Action
Dexmedetomidine interacts with its target, the α2-adrenoceptor, by acting as an agonist . This means it binds to the receptor and activates it, leading to a series of intracellular events. Dexmedetomidine is highly selective for α2-receptors, with an α2:α1 ratio of 1620:1 . Its activation of central pre- and postsynaptic α2-receptors in the locus coeruleus induces a state of unconsciousness similar to natural sleep .
Biochemical Pathways
The activation of α2-adrenoceptors by dexmedetomidine leads to a decrease in cyclic adenosine monophosphate (cAMP) production. This, in turn, inhibits the release of various neurotransmitters, leading to sedative and analgesic effects . The exact biochemical pathways affected by dexmedetomidine and their downstream effects are still under investigation.
Pharmacokinetics
Dexmedetomidine is rapidly distributed and mainly metabolized in the liver into inactive metabolites by glucuronidation and hydroxylation . Less than 1% is excreted unchanged, with metabolites being excreted renally (95%) and fecally (4%) . Factors such as body size, hepatic impairment, plasma albumin, and cardiac output significantly impact dexmedetomidine’s pharmacokinetics .
Result of Action
The activation of α2-adrenoceptors by dexmedetomidine results in sedative, anxiolytic, sympatholytic, and analgesic-sparing effects, with minimal depression of respiratory function . Hemodynamic effects, which include transient hypertension, bradycardia, and hypotension, result from the drug’s peripheral vasoconstrictive and sympatholytic properties .
Action Environment
The action, efficacy, and stability of dexmedetomidine can be influenced by various environmental factors. For instance, the drug’s pharmacokinetics can be affected by the patient’s body size, hepatic function, plasma albumin levels, and cardiac output
Future Directions
Properties
IUPAC Name |
1-(2,3-dimethylphenyl)pyrrole-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-10-4-3-5-13(11(10)2)14-7-6-12(8-14)9-15/h3-9H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRJFBWGPOOCWTO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C=CC(=C2)C=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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